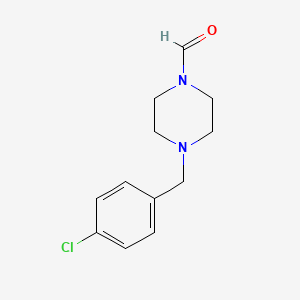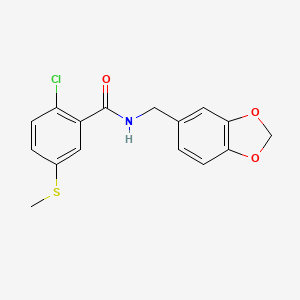![molecular formula C14H9BrN2O2 B5739116 6-(4-bromo-2-methylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5739116.png)
6-(4-bromo-2-methylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-bromo-2-methylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. This compound is also known as BMS-345541 and is a potent inhibitor of the IκB kinase (IKK) enzyme, which plays a crucial role in the regulation of the nuclear factor kappa B (NF-κB) pathway. The NF-κB pathway is involved in various cellular processes such as inflammation, immune response, and cell survival. Therefore, the inhibition of this pathway has therapeutic implications in the treatment of various diseases such as cancer, autoimmune disorders, and inflammatory diseases.
Mécanisme D'action
6-(4-bromo-2-methylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione is a potent inhibitor of the IKK enzyme, which plays a crucial role in the regulation of the NF-κB pathway. The NF-κB pathway is involved in various cellular processes such as inflammation, immune response, and cell survival. The inhibition of this pathway by 6-(4-bromo-2-methylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione leads to the downregulation of various pro-inflammatory cytokines and chemokines, thereby reducing inflammation and immune response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-(4-bromo-2-methylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione have been extensively studied. This compound has been shown to have potent anti-inflammatory and immunomodulatory effects. The inhibition of the NF-κB pathway by this compound leads to the downregulation of various pro-inflammatory cytokines and chemokines, thereby reducing inflammation and immune response. This compound has also been shown to have anti-cancer properties, as it induces cell death in various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-(4-bromo-2-methylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione in lab experiments are its potent inhibitory effects on the IKK enzyme and the NF-κB pathway. This compound has been extensively studied, and various modifications have been made to improve the yield and purity of the final product. The limitations of using this compound in lab experiments are its potential toxicity and the need for further studies to determine its efficacy and safety in vivo.
Orientations Futures
The potential future directions for the research on 6-(4-bromo-2-methylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione are vast. One potential direction is the development of more potent and selective inhibitors of the IKK enzyme and the NF-κB pathway. Another potential direction is the investigation of the efficacy and safety of this compound in vivo. The development of novel drug delivery systems for this compound is also a potential future direction. Overall, the research on 6-(4-bromo-2-methylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione has the potential to lead to the development of novel therapies for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 6-(4-bromo-2-methylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione involves a series of chemical reactions starting from commercially available 4-bromo-2-methylphenol. The first step involves the conversion of 4-bromo-2-methylphenol to 4-bromo-2-methylphenylamine, which is then reacted with 2,3-dichloropyridine to form the intermediate compound. The final step involves the cyclization of the intermediate compound to form 6-(4-bromo-2-methylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione. The synthesis of this compound has been extensively studied, and various modifications have been made to improve the yield and purity of the final product.
Applications De Recherche Scientifique
The potential applications of 6-(4-bromo-2-methylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione in scientific research are vast. One of the most significant applications is in the field of medicinal chemistry, where this compound is being studied as a potential drug candidate for the treatment of various diseases. The inhibition of the NF-κB pathway by this compound has been shown to have therapeutic implications in the treatment of cancer, autoimmune disorders, and inflammatory diseases.
Propriétés
IUPAC Name |
6-(4-bromo-2-methylphenyl)pyrrolo[3,4-b]pyridine-5,7-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O2/c1-8-7-9(15)4-5-11(8)17-13(18)10-3-2-6-16-12(10)14(17)19/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKVBPJENDUDST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)N2C(=O)C3=C(C2=O)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-ethyl-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B5739047.png)

![5-[(4-isopropylphenoxy)methyl]-N'-(3-nitrobenzylidene)-2-furohydrazide](/img/structure/B5739056.png)

![1-ethyl-4-[(2-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B5739069.png)

![cyclohexyl 4-{[(4-methylphenoxy)acetyl]amino}benzoate](/img/structure/B5739074.png)
![N-[4-(dimethylamino)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5739080.png)


![5-bromo-N-[4-(propionylamino)phenyl]-2-furamide](/img/structure/B5739098.png)

![3-[2-oxo-2-(1-piperidinyl)ethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5739110.png)
